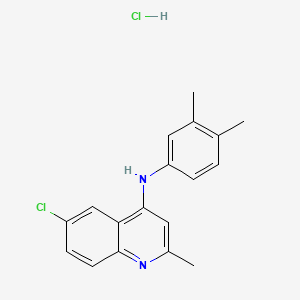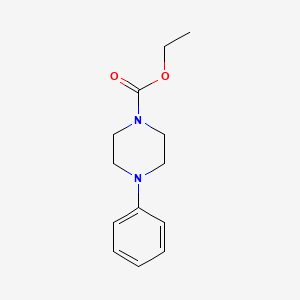![molecular formula C33H44O6 B5139503 bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate, also known as BHSPHD, is a spirobifluorene derivative that has been widely used in scientific research. This compound has unique properties that make it an ideal candidate for various applications in the field of materials science, chemistry, and biology.
Aplicaciones Científicas De Investigación
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has been extensively used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for detecting metal ions, as a photosensitizer in photodynamic therapy, and as a charge transport material in organic electronic devices. Additionally, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has been used as a building block for the synthesis of other spirobifluorene derivatives with enhanced properties.
Mecanismo De Acción
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has a unique spirobifluorene structure that allows it to exhibit various properties such as fluorescence and charge transport. The mechanism of action of bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate depends on its application. In the case of metal ion detection, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate acts as a fluorescence probe that binds to metal ions and emits fluorescence upon excitation. In photodynamic therapy, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate acts as a photosensitizer that generates singlet oxygen upon irradiation. In organic electronic devices, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate acts as a charge transport material that facilitates the movement of charge carriers.
Biochemical and Physiological Effects:
bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. However, further research is needed to fully understand the biochemical and physiological effects of bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits unique properties that make it an ideal candidate for various applications. However, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has some limitations such as its low solubility in some solvents and its sensitivity to moisture and air.
Direcciones Futuras
There are several future directions for bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate research. One possible direction is to explore its application as a biosensor for detecting biomolecules such as proteins and DNA. Another direction is to investigate its potential as a photosensitizer for cancer treatment. Additionally, further research is needed to optimize the synthesis method and improve the properties of bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate for various applications.
Métodos De Síntesis
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-(hexyloxy)benzaldehyde and 9,9'-spirobifluorene-2,7-dicarboxylic acid in the presence of a catalyst. The reaction yields bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate as a white solid with high purity.
Propiedades
IUPAC Name |
bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O6/c1-3-5-7-9-19-36-27-11-15-29(16-12-27)38-31(34)25-21-33(22-25)23-26(24-33)32(35)39-30-17-13-28(14-18-30)37-20-10-8-6-4-2/h11-18,25-26H,3-10,19-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCFXBMXHCLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2CC3(C2)CC(C3)C(=O)OC4=CC=C(C=C4)OCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)



![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)